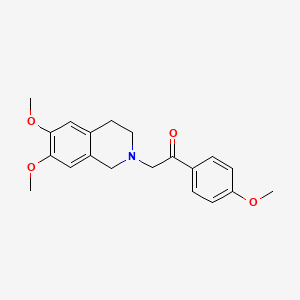
2-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)-1-(4-methoxyphenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)-1-(4-methoxyphenyl)ethanone is a complex organic compound that belongs to the class of isoquinoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)-1-(4-methoxyphenyl)ethanone typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dihydro-6,7-dimethoxyisoquinoline with 4-methoxybenzaldehyde under acidic conditions to form the desired product. The reaction may require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)-1-(4-methoxyphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding isoquinoline chemistry and developing new synthetic methodologies.
Biology
In biological research, isoquinoline derivatives are explored for their potential as enzyme inhibitors, receptor modulators, and other bioactive agents. This compound may exhibit similar biological activities.
Medicine
The therapeutic potential of 2-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)-1-(4-methoxyphenyl)ethanone is of interest in medicinal chemistry. It may be investigated for its potential to treat various diseases, including neurological disorders and cancers.
Industry
In the industrial sector, this compound may be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 2-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)-1-(4-methoxyphenyl)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)-1-phenylethanone
- 2-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)-1-(4-hydroxyphenyl)ethanone
Uniqueness
Compared to similar compounds, 2-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)-1-(4-methoxyphenyl)ethanone may exhibit unique reactivity and biological activity due to the presence of the methoxy group on the phenyl ring. This structural feature can influence the compound’s electronic properties and interactions with molecular targets.
Eigenschaften
CAS-Nummer |
67902-65-2 |
|---|---|
Molekularformel |
C20H23NO4 |
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-1-(4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C20H23NO4/c1-23-17-6-4-14(5-7-17)18(22)13-21-9-8-15-10-19(24-2)20(25-3)11-16(15)12-21/h4-7,10-11H,8-9,12-13H2,1-3H3 |
InChI-Schlüssel |
NXBCZACRBYRVOJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)CN2CCC3=CC(=C(C=C3C2)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-[4-(1,4-diphenyltetrazole-1,4-diium-2-yl)phenyl]phenyl]-1,4-diphenyltetrazole-1,4-diium;dichloride](/img/structure/B14165808.png)
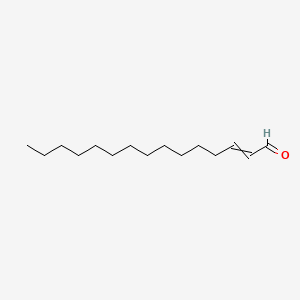

![2-(5'-Methyl-2'-oxospiro[1,3-dioxane-2,3'-indole]-1'-yl)acetohydrazide](/img/structure/B14165824.png)
![7-Methoxy-2H-pyrano[2,3-B]pyridin-4(3H)-one](/img/structure/B14165831.png)
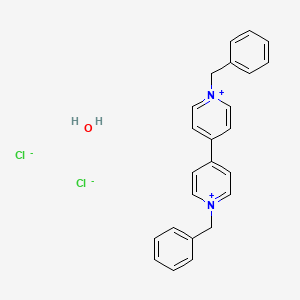
![5-Amino-6-ethylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B14165847.png)
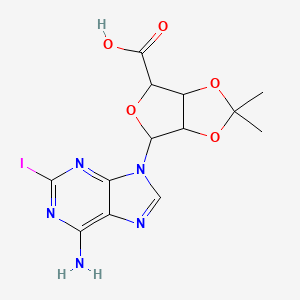
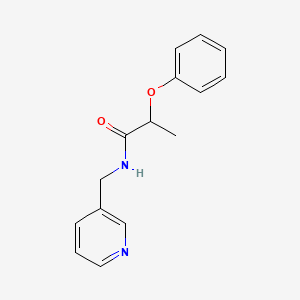
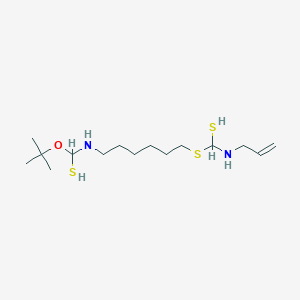
![(E)-3-[2-(azepan-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-methylprop-2-enamide](/img/structure/B14165874.png)
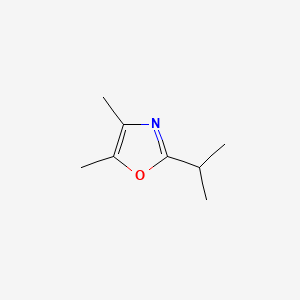
![N-(2-methyl-6-propan-2-ylphenyl)-2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B14165898.png)

